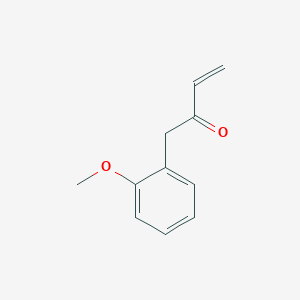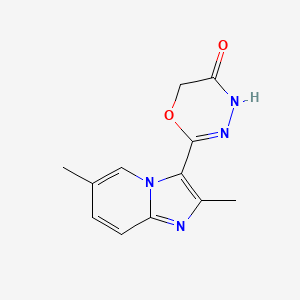
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is a complex organic compound belonging to the benzofuran family. . This particular compound features a benzofuran ring system with specific substituents that confer unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester typically involves multi-step organic reactions. One common method includes the nitration of 2,3-dihydro-2,2-dimethylbenzofuran followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium hydroxide, water
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Reduction: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-amino-, methyl ester
Hydrolysis: 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-
Aplicaciones Científicas De Investigación
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features but lacking the nitro and ester groups.
6-Benzofurancarboxylic acid, 2,3-dihydro-2,7-dimethyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide: A more complex benzofuran derivative with additional substituents that confer different chemical properties.
Uniqueness
4-Benzofurancarboxylic acid, 2,3-dihydro-2,2-dimethyl-7-nitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H13NO5 |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-7-nitro-3H-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C12H13NO5/c1-12(2)6-8-7(11(14)17-3)4-5-9(13(15)16)10(8)18-12/h4-5H,6H2,1-3H3 |
Clave InChI |
QNZBNHRNJJBUEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC(=C2O1)[N+](=O)[O-])C(=O)OC)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














